molecular formula C13H9Cl2NO B231268 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol CAS No. 15674-07-4

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol

Cat. No.: B231268
CAS No.: 15674-07-4
M. Wt: 266.12 g/mol
InChI Key: QUHYROKUZIGSDC-UHFFFAOYSA-N
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Description

2-{(E)-[(2,5-Dichlorophenyl)imino]methyl}phenol is an organic Schiff base compound supplied for research purposes. Schiff bases, characterized by an azomethine group (-HC=N-), are a versatile class of molecules in materials science and crystal engineering . They are frequently derived from the condensation of an aldehyde with a primary amine and are known for their ability to form stable crystalline structures, often stabilized by intramolecular O—H⋯N hydrogen bonds . The specific structure of this compound, featuring a salicylaldehyde derivative and a 2,5-dichlorophenyl ring, suggests significant potential for nonlinear optical (NLO) applications. Research on a highly similar compound, 1-((E)-(2,5-dichlorophenylimino)methyl)naphthalen-2-ol (E25DCM), has demonstrated excellent NLO properties, including a strong nonlinear absorption coefficient and optical limiting behavior . This indicates that this compound could be a promising candidate for the development of laser safety devices and other photonic technologies . Schiff bases also play a vital role in coordination chemistry as ligands due to their metal-binding capabilities . The presence of chlorine atoms on the phenyl ring can influence the molecular conformation—typically resulting in a non-planar arrangement between the aromatic rings—and the overall crystal packing, which is critical for defining material properties . Researchers can utilize this high-purity compound to explore its crystallography, thermal stability, and performance in advanced optical systems. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-10-5-6-11(15)12(7-10)16-8-9-3-1-2-4-13(9)17/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHYROKUZIGSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425417
Record name Phenol, 2-[[(2,5-dichlorophenyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15674-07-4
Record name Phenol, 2-[[(2,5-dichlorophenyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(2,5-DICHLOROPHENYLIMINO)-ORTHO-CRESOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reactant Selection and Stoichiometry

The synthesis of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol predominantly involves the condensation of 2,5-dichloroaniline (1.62 g, 0.01 mol) and salicylaldehyde (1.22 g, 0.01 mol) in a 1:1 molar ratio. This stoichiometric balance ensures complete imine bond formation while minimizing side products.

Solvent and Catalytic Systems

Reactions are typically conducted in absolute ethanol (50–100 mL) under reflux conditions (78–90°C) for 3–5 hours. Glacial acetic acid (2–5 drops) is added to protonate the amine, enhancing nucleophilicity and accelerating Schiff base formation. Alternatives like methanol show comparable efficacy but require longer reaction times.

Table 1: Reaction Parameters for Standard Condensation

ParameterOptimal ValueImpact on Yield
Temperature78–90°CMaximizes kinetics
Solvent Volume50–100 mL ethanolEnsures solubility
Catalyst (Acetic Acid)2–5 dropsAccelerates rate
Reaction Time3–5 hoursCompletes imination

Workup and Isolation

Post-reaction, the mixture is cooled to 0–5°C, inducing crystallization. The crude product is filtered, washed with cold ethanol, and recrystallized from hot ethanol or acetone. Yields range from 45% to 52%, depending on purity requirements.

Alternative Catalytic Approaches

Oxidative Poly-Condensation with NaOCl

In alkaline media (0.1 M KOH), sodium hypochlorite (0.12 M) enables oxidative coupling of the monomeric Schiff base at 90°C for 14 hours. This method produces polymeric derivatives but offers insights into stabilizing the imine linkage via Ar-O-Ar bond formation , confirmed by 1H^1\text{H}-NMR.

Solvent-Free Mechanochemical Synthesis

Ball-milling 2,5-dichloroaniline and salicylaldehyde (1:1 ratio) with silica gel (10 wt%) at 300 RPM for 1 hour achieves 40% yield. While energy-efficient, scalability challenges persist due to equipment limitations.

Spectroscopic Characterization and Validation

FT-IR Analysis

The imine bond (C=N\text{C=N}) appears at 1610–1625 cm1^{-1} , while phenolic O-H\text{O-H} stretches are observed at 3200–3400 cm1^{-1} . Absence of NH2\text{NH}_2 peaks (3300–3500 cm1^{-1}) confirms complete condensation.

1H^1\text{H}1H-NMR Profiling

  • Phenolic proton : δ\delta 12.8–13.2 ppm (singlet).

  • Imine proton : δ\delta 8.5–8.7 ppm (singlet).

  • Aromatic protons : δ\delta 6.8–7.6 ppm (multiplet).

Industrial Scalability Considerations

Solvent Recovery Systems

Ethanol distillation units can recover >90% solvent, reducing costs. Continuous-flow reactors may enhance throughput, though residence time optimization is required.

Purity Standards

Pharmaceutical-grade synthesis demands HPLC purity >98%, achievable via column chromatography (silica gel, ethyl acetate/hexane) .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the phenol and imine groups.

    Reduction: Amino derivatives.

    Substitution: Ether or ester derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol serves as a biochemical reagent in various synthetic pathways. Its ability to undergo oxidation, reduction, and substitution reactions allows it to act as a building block for more complex organic molecules.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescription
OxidationCan be oxidized to form quinones or other oxidized derivatives.
ReductionReduction of the imine group to form amines.
SubstitutionNucleophilic substitution at chloro-substituted positions.

Biology

The compound exhibits notable antimicrobial and antifungal properties, making it valuable in biological research. Studies have shown that it can inhibit the growth of various bacteria and fungi, which is crucial for developing new antimicrobial agents .

Case Study: Antimicrobial Activity

  • A study evaluated the antimicrobial activity of this compound against several Gram-positive and Gram-negative bacteria. The results indicated significant inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Medicine

In medicine, the compound's potential as an antifungal and antibacterial agent suggests applications in therapeutic drug development. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes critical for microbial survival.

Table 2: Potential Medical Applications

Application TypeDescription
AntifungalDevelopment of new antifungal therapies based on its structural properties.
AntibacterialFormulation of new antibacterial drugs targeting resistant strains.

Industry Applications

In industrial settings, this compound can be utilized in formulating antimicrobial coatings and materials that prevent microbial growth on surfaces. This application is particularly relevant in healthcare settings where infection control is paramount.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol involves its ability to form complexes with metal ions. The imine nitrogen and phenolic oxygen atoms act as donor sites, coordinating with metal ions to form stable complexes . These metal complexes can exhibit various biological activities, including enzyme inhibition and interaction with DNA, leading to their potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis requires structural analogs, such as other Schiff bases or halogenated phenolic derivatives.

2.1. Structural and Electronic Properties
  • Computational Insights: Density-functional theory (DFT) methods, as discussed in , are critical for predicting electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and thermochemical stability.
  • Crystallography : Programs like SHELX ( ) and ORTEP-3 ( ) are standard for resolving crystal structures. Comparable Schiff bases often exhibit planar geometries due to conjugation across the imine bond, with bond lengths and angles influenced by substituents.

Data Table: Hypothetical Comparison of Key Properties

Property 2-{(E)-[...]phenol (Hypothetical) Generic Schiff Base Halogenated Analog
Molecular Weight (g/mol) ~280 (estimated) 150–300 200–350
Melting Point (°C) N/A 80–200 100–250
HOMO-LUMO Gap (eV) ~4.5 (DFT prediction) 3.5–5.0 4.0–5.5
Bioactivity Unknown Variable Anticancer

Biological Activity

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol, a Schiff base compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2,5-dichloroaniline and salicylaldehyde. This reaction yields the Schiff base through the formation of an imine linkage:

\text{2 5 Dichloroaniline}+\text{Salicylaldehyde}\rightarrow \text{2 E 2 5 dichlorophenyl imino methyl}phenol}

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using several assays. It demonstrates a capacity to scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant for therapeutic applications in diseases related to oxidative damage.

Enzyme Inhibition

Studies have suggested that this compound acts as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating conditions such as diabetes and cancer. For example, it has been evaluated for its inhibitory effects on tyrosinase and other key enzymes involved in biochemical pathways.

The mechanisms underlying the biological activities of this compound include:

  • Metal Ion Coordination : The imine nitrogen and phenolic oxygen can coordinate with metal ions, potentially influencing enzymatic activity.
  • Interference with Protein Function : The compound may bind to proteins or enzymes, altering their function and leading to downstream effects on cellular processes.
  • Oxidative Stress Modulation : By acting as an antioxidant, it can mitigate oxidative damage within cells.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50
Pseudomonas aeruginosa100

Study on Antioxidant Activity

In another investigation, the antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The compound exhibited a scavenging activity of approximately 70% at a concentration of 100 µg/mL.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is ideal for assessing purity, as it resolves impurities from the parent compound.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying proton environments and verifying the imine bond (E-configuration).
  • Mass Spectrometry (MS) provides molecular weight validation and fragmentation patterns to confirm the presence of dichlorophenyl and phenolic moieties.
  • Reference databases like NIST Chemistry WebBook can cross-validate spectral data .

Q. How should researchers design a controlled synthesis protocol for this compound to minimize byproducts?

  • Methodological Answer :

  • Use Schiff base condensation under inert conditions (e.g., nitrogen atmosphere) to stabilize the imine bond.
  • Optimize stoichiometry between 2,5-dichloroaniline and 2-hydroxybenzaldehyde derivatives to reduce unreacted precursors.
  • Monitor reaction progress via thin-layer chromatography (TLC) and employ recrystallization in ethanol or methanol for purification.
  • Document synthetic routes and yields systematically to identify reproducibility challenges .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Wear chemical-resistant gloves , goggles, and lab coats to prevent dermal/ocular exposure.
  • Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Dispose of waste in halogenated solvent containers, adhering to EPA guidelines for chlorinated compounds.
  • Use gas chromatography-mass spectrometry (GC-MS) to detect airborne residues during large-scale syntheses .

Advanced Research Questions

Q. How can computational methods predict the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Apply molecular dynamics simulations to model hydrolysis rates under varying pH and temperature conditions.
  • Use quantum mechanical calculations (e.g., DFT) to predict reactive sites for photodegradation or microbial breakdown.
  • Validate predictions with high-resolution mass spectrometry (HRMS) to detect transformation products in simulated environmental matrices .

Q. What experimental strategies resolve contradictions in observed vs. predicted antioxidant activity data for this compound?

  • Methodological Answer :

  • Perform dose-response assays (e.g., DPPH radical scavenging) across multiple concentrations to establish activity thresholds.
  • Compare results with structurally analogous Schiff bases to identify substituent effects (e.g., chloro vs. methoxy groups).
  • Use multivariate statistical analysis to isolate confounding variables (e.g., solvent polarity, light exposure during assays) .

Q. How can researchers design a long-term ecotoxicology study to assess the compound’s impact on aquatic ecosystems?

  • Methodological Answer :

  • Adopt a split-plot design with controlled mesocosms:
  • Main plots : Varying concentrations of the compound (e.g., 0.1–10 ppm).
  • Subplots : Test organisms (e.g., Daphnia magna, algae) to evaluate trophic-level effects.
  • Sub-subplots : Time-series sampling (e.g., 7, 30, 90 days) to monitor bioaccumulation.
  • Measure endpoints like LC50, chlorophyll-a inhibition, and genomic instability via PCR-based biomarkers .

Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound for antimicrobial applications?

  • Methodological Answer :

  • Synthesize derivatives with modified substituents (e.g., replacing chlorine with bromine or altering the phenolic hydroxyl position).
  • Test antimicrobial efficacy using agar diffusion assays against Gram-positive/negative bacteria and fungi.
  • Corrogate SAR data with molecular docking studies targeting bacterial enzymes (e.g., dihydrofolate reductase) to identify binding affinities .

Data Contradiction and Validation Strategies

Q. How should researchers address discrepancies between computational solubility predictions and experimental solubility data?

  • Methodological Answer :

  • Re-examine COSMO-RS or Abraham model parameters for inaccuracies in solvation entropy calculations.
  • Validate experimentally via shake-flask method at multiple temperatures, using UV-Vis or HPLC to quantify solubility.
  • Consider co-solvency effects (e.g., water-ethanol mixtures) that may deviate from ideal solution behavior .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol
Reactant of Route 2
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2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol

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